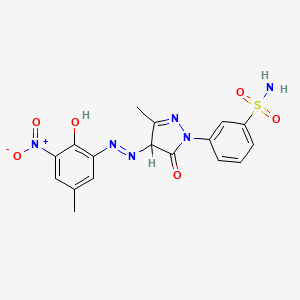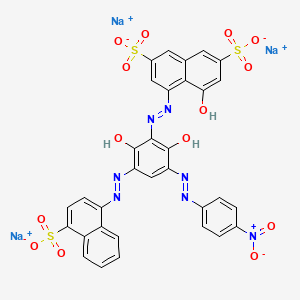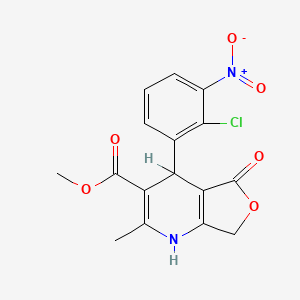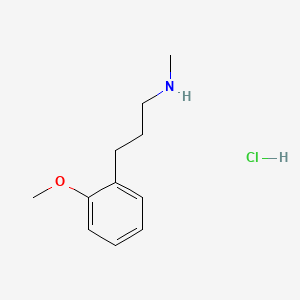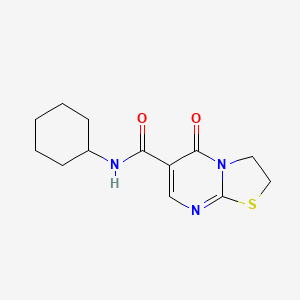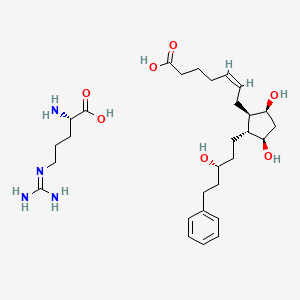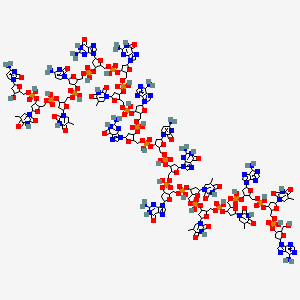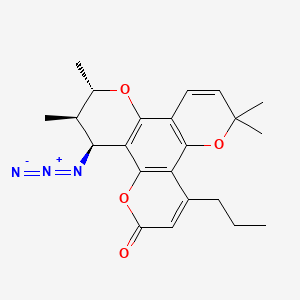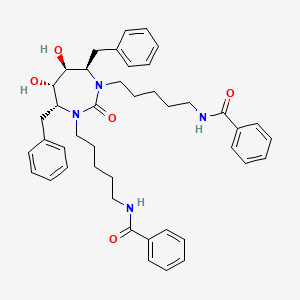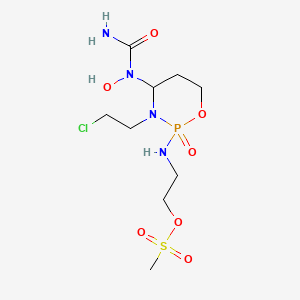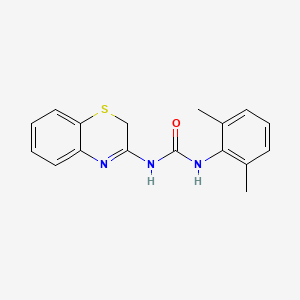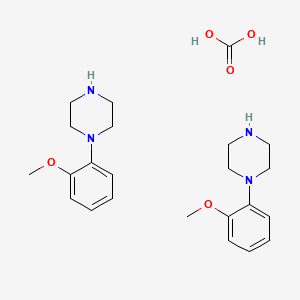
N-(2-Methoxyphenyl)piperazine hemicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyphenyl)piperazine hemicarbonate: is a chemical compound known for its significant pharmacological properties. It is an effective blocker of striatal dopaminergic receptors in the brain, exhibiting pronounced antihypertensive and weak sympatholytic activities in experimental animals . This compound is also a building block for many serotonergic and dopaminergic agents, some of which have antidepressant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)piperazine hemicarbonate involves the reaction of 1-(2-methoxyphenyl)piperazine with carbonic acid. The process typically includes the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Aza-Michael addition reaction: This reaction is used to functionalize pyrazolylvinyl ketones and prepare cyclic amine substituted derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced under specific conditions, but detailed information on this process is limited.
Substitution: This compound can participate in substitution reactions, such as the Aza-Michael addition reaction.
Common Reagents and Conditions:
Aza-Michael addition reaction: This reaction involves the use of pyrazolylvinyl ketones and cyclic amine substituted derivatives.
Cyclization reactions: These reactions typically involve the use of sulfonium salts and basic conditions.
Major Products: The major products formed from these reactions include functionalized pyrazolylvinyl ketones and cyclic amine substituted derivatives .
Scientific Research Applications
Chemistry: : N-(2-Methoxyphenyl)piperazine hemicarbonate is used as a building block for synthesizing various serotonergic and dopaminergic agents .
Biology: : The compound has been studied for its acaricidal activity in bioassays .
Medicine: : It exhibits antihypertensive and weak sympatholytic activities, making it a potential candidate for treating hypertension .
Industry: : The compound is used in the development of various pharmaceutical agents due to its pharmacological properties .
Mechanism of Action
N-(2-Methoxyphenyl)piperazine hemicarbonate exerts its effects by blocking striatal dopaminergic receptors in the brain . This action leads to a reduction in blood pressure and exhibits weak sympatholytic activities. The compound’s mechanism of action involves interaction with dopaminergic and serotonergic pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: This compound is a precursor to N-(2-Methoxyphenyl)piperazine hemicarbonate and shares similar pharmacological properties.
N-(2-Fluoroethoxy)piperazine: This compound is used in the synthesis of substituted 1H-indolyl carboxylic acid amides and has affinities for dopamine receptors.
Uniqueness: this compound is unique due to its pronounced antihypertensive and weak sympatholytic activities, making it a valuable compound in pharmacological research and potential therapeutic applications .
Properties
CAS No. |
82010-88-6 |
|---|---|
Molecular Formula |
C23H34N4O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
carbonic acid;1-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/2C11H16N2O.CH2O3/c2*1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;2-1(3)4/h2*2-5,12H,6-9H2,1H3;(H2,2,3,4) |
InChI Key |
INQXKLUQTNOTIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2.COC1=CC=CC=C1N2CCNCC2.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


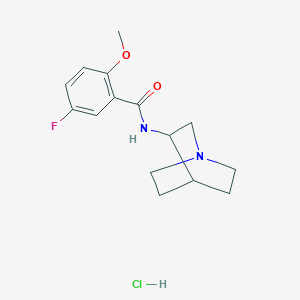
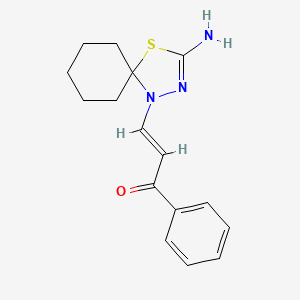
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
